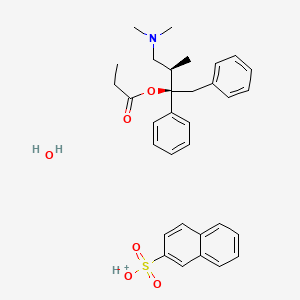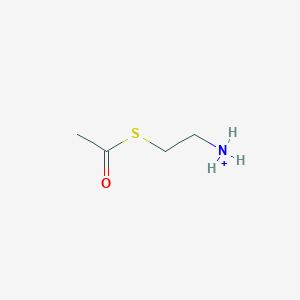
S-acetylcysteaminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-acetylcysteaminium is the organic cation that is the conjugate acid of S-acetylcysteamine; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a S-acetylcysteamine.
科学的研究の応用
Neuroprotective Applications
S-acetylcysteaminium, more commonly known as N-acetylcysteine (NAC), has been extensively studied for its neuroprotective properties. It's a precursor to glutathione, an antioxidant, and shows promise in therapies for neurodegenerative diseases. NAC has been evaluated for its potential in countering Parkinson’s and Alzheimer’s disorders, as well as in neuropathic pain and stroke management. It is particularly noted for its effectiveness and affordability in these applications (Tardiolo, Bramanti, & Mazzon, 2018).
Psychiatric Disorder Therapies
NAC is emerging as a valuable agent in the treatment of various psychiatric disorders. It influences pathways beyond being just an antioxidant, modulating glutamatergic, neurotropic, and inflammatory pathways. Its use has shown promising results in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).
Diverse Clinical Applications
NAC, the acetylated variant of L-cysteine, has a wide range of clinical applications. It's used for preventing chronic obstructive pulmonary disease exacerbation, preventing contrast-induced kidney damage, attenuating illness from influenza, treating pulmonary fibrosis, and addressing infertility in specific conditions. NAC's role extends to being a potential cancer chemopreventive and in the eradication of Helicobacter pylori (Millea, 2009).
Biotechnological Applications
In biotechnology, β-N-acetylhexosaminidase from Stackebrandtia nassauensis, a soil bacterium, demonstrates the potential of enzymes similar to NAC for chitobiose degradation. This enzyme, with properties overlapping with NAC, offers prospects for applications like generating GlcNAc from colloidal chitin (Wang et al., 2019).
Cardiovascular and Peripheral Vascular Function
NAC improves endothelium-dependent vasomotion, suggesting benefits in treating manifestations of atherosclerosis. It modulates nitric oxide activity and redox state, impacting coronary and peripheral vascular function (Andrews, Prasad, & Quyyumi, 2001).
Oral Health Applications
NAC shows potential in oral health care due to its anti-inflammatory, antimicrobial, and anticarcinogenic properties. It's being explored for use in oral medicine, highlighting its diverse therapeutic activities (Pei et al., 2018).
特性
分子式 |
C4H10NOS+ |
|---|---|
分子量 |
120.2 g/mol |
IUPAC名 |
2-acetylsulfanylethylazanium |
InChI |
InChI=1S/C4H9NOS/c1-4(6)7-3-2-5/h2-3,5H2,1H3/p+1 |
InChIキー |
YBWLIIDAKFNRBL-UHFFFAOYSA-O |
正規SMILES |
CC(=O)SCC[NH3+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




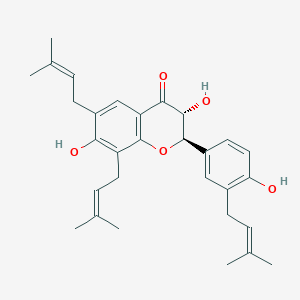
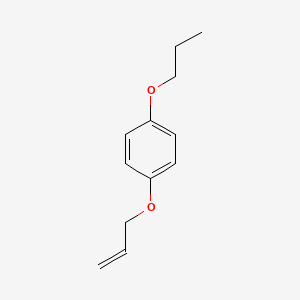
![2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester](/img/structure/B1262736.png)
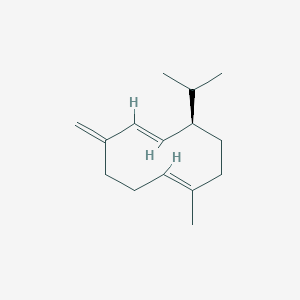

![[(2R)-2-[(9Z,11Z,13Z,15Z,17Z,19E)-docosa-9,11,13,15,17,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262740.png)
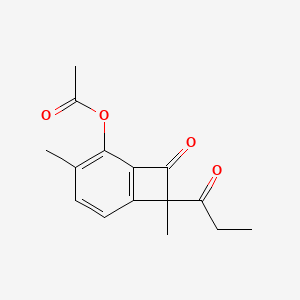
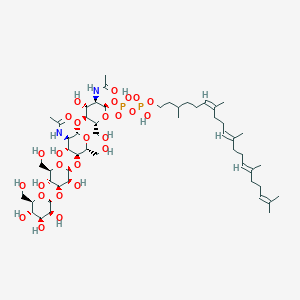

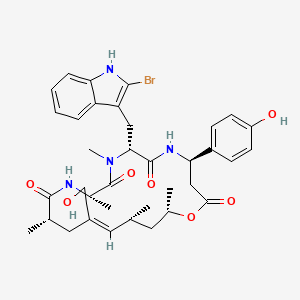
![(7R,13S)-6-[(2S)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1262749.png)
